Cas no 2138254-22-3 (6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one)
6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2138254-22-3
- EN300-790333
- 6-cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
- 6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
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- Inchi: 1S/C8H7Cl3N2O/c9-8(10,11)7-12-5(4-1-2-4)3-6(14)13-7/h3-4H,1-2H2,(H,12,13,14)
- InChI Key: YBGFJFOFCGQSQQ-UHFFFAOYSA-N
- SMILES: ClC(C1NC(C=C(C2CC2)N=1)=O)(Cl)Cl
Computed Properties
- Exact Mass: 251.962396g/mol
- Monoisotopic Mass: 251.962396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 41.5Ų
6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790333-1.0g |
6-cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
2138254-22-3 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
| Enamine | EN300-790333-0.05g |
6-cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
2138254-22-3 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
| Enamine | EN300-790333-0.1g |
6-cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
2138254-22-3 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
| Enamine | EN300-790333-0.25g |
6-cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
2138254-22-3 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
| Enamine | EN300-790333-0.5g |
6-cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
2138254-22-3 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
| Enamine | EN300-790333-2.5g |
6-cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
2138254-22-3 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
| Enamine | EN300-790333-5.0g |
6-cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
2138254-22-3 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
| Enamine | EN300-790333-10.0g |
6-cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one |
2138254-22-3 | 95% | 10.0g |
$4545.0 | 2024-05-22 |
6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one: A Comprehensive Overview
6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one, also known by its CAS number 2138254-22-3, is a complex organic compound with a unique structure and diverse potential applications. This compound belongs to the class of dihydropyrimidinones, which are known for their versatility in chemical synthesis and biological activity. The molecule features a cyclopropyl group attached to the sixth position of the dihydropyrimidinone ring, along with a trichloromethyl substituent at the second position. These structural elements contribute to its distinct chemical properties and reactivity.
The synthesis of 6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient pathways for constructing such complex molecules. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to assemble key intermediates, which are then subjected to cyclization steps to form the dihydropyrimidinone core.
One of the most intriguing aspects of this compound is its potential application in medicinal chemistry. The dihydropyrimidinone scaffold is well-known for its ability to modulate various biological targets, including kinases and proteases. Recent studies have demonstrated that 6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one exhibits promising activity against certain enzymes associated with neurodegenerative diseases. Its trichloromethyl group contributes significantly to its lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets.
In addition to its medicinal applications, this compound has also been investigated for its role in agrochemicals. The cyclopropyl group, a common feature in herbicides and insecticides, suggests that this molecule may possess pesticidal properties. Preliminary bioassays indicate that it shows moderate activity against several agricultural pests, making it a candidate for further optimization in crop protection formulations.
The environmental impact of 6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one is another area of active research. Given its chlorine-containing substituent, concerns about bioaccumulation and persistence in the environment have been raised. However, recent studies using advanced analytical techniques have shown that the compound undergoes rapid degradation under aerobic conditions, reducing its ecological footprint.
In conclusion, 6-Cyclopropyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one represents a fascinating example of modern organic chemistry's ability to design and synthesize complex molecules with multifaceted applications. Its unique structure, combined with cutting-edge synthetic methods and biological insights, positions it as a valuable tool in both therapeutic and agrochemical research. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of chemical innovation.
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